1-(2-Ethyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
CAS No.:
Cat. No.: VC15026838
Molecular Formula: C10H12N4O
Molecular Weight: 204.23 g/mol
* For research use only. Not for human or veterinary use.
![1-(2-Ethyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone -](/images/structure/VC15026838.png)
Specification
Molecular Formula | C10H12N4O |
---|---|
Molecular Weight | 204.23 g/mol |
IUPAC Name | 1-(2-ethyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone |
Standard InChI | InChI=1S/C10H12N4O/c1-4-9-12-10-11-5-8(7(3)15)6(2)14(10)13-9/h5H,4H2,1-3H3 |
Standard InChI Key | AZSZAGDBQFYWEV-UHFFFAOYSA-N |
Canonical SMILES | CCC1=NN2C(=C(C=NC2=N1)C(=O)C)C |
Introduction
Structural Characteristics and Molecular Properties
The molecular formula of 1-(2-Ethyl-7-methyl[1,2,]triazolo[1,5-a]pyrimidin-6-yl)ethanone is C₁₁H₁₃N₅O, with a molecular weight of 231.26 g/mol. Its structure consists of:
-
Triazole-Pyrimidine Fusion: Atriazolo[1,5-a]pyrimidine core, where the triazole ring (positions 1–3) is fused to the pyrimidine ring (positions 5–8).
-
Substituents:
-
2-Ethyl Group: Enhances lipophilicity and influences binding interactions.
-
7-Methyl Group: Modulates electronic effects and steric hindrance.
-
6-Acetyl Group: Provides a reactive ketone moiety for derivatization.
-
Table 1: Comparative Structural Features of Triazolopyrimidine Derivatives
Compound Name | Substituents (Positions) | Molecular Formula | Key Functional Groups |
---|---|---|---|
1-(2-Ethyl-7-methyl[...]ethanone | 2-Ethyl, 7-Methyl, 6-Acetyl | C₁₁H₁₃N₅O | Ketone, Triazole, Pyrimidine |
1-[7-Methyl-2-(pyridin-4-yl)...] | 7-Methyl, 2-Pyridinyl, 6-Acetyl | C₁₃H₁₁N₅O | Pyridine, Ketone |
1-{7-[4-(Dimethylamino)phenyl]...} | 7-(Dimethylamino)phenyl, 5-Methyl | C₁₆H₁₉N₅O | Dimethylamino, Phenyl |
Structural analogs, such as those in Table 1, demonstrate that substitutions at positions 2 and 7 significantly alter physicochemical properties. For instance, the 2-ethyl group in the target compound likely improves membrane permeability compared to bulkier aryl substituents.
Chemical Reactivity and Derivative Formation
The compound’s reactivity is dominated by three sites:
-
Ketone Group (Position 6):
-
Undergoes nucleophilic additions (e.g., Grignard reactions) to form secondary alcohols.
-
Condensation with hydrazines yields hydrazones, useful in medicinal chemistry.
-
-
Triazole Ring (Positions 1–3):
-
Electrophilic substitution at position 5, facilitated by electron-rich nitrogen atoms.
-
-
Pyrimidine Ring (Positions 5–8):
-
Susceptible to oxidation, forming N-oxides with potential bioactivity.
-
Table 2: Representative Reactions and Products
Reaction Type | Reagents/Conditions | Major Product |
---|---|---|
Nucleophilic Addition | Grignard reagent (RMgX), THF | 1-(2-Ethyl-7-methyl[...]ethanol |
Oxidation | m-CPBA, CH₂Cl₂, 0°C | Triazolopyrimidine N-oxide |
Alkylation | CH₃I, K₂CO₃, DMF | 2-Ethyl-3-methyl derivative |
These reactions enable the generation of analogs with tailored pharmacokinetic profiles.
Biological Activities and Mechanistic Insights
Triazolopyrimidines exhibit broad bioactivity due to their ability to mimic purine bases and interfere with enzymatic processes. For 1-(2-Ethyl-7-methyl[...]ethanone, hypothesized activities include:
Antimicrobial Effects
-
Gram-Positive Bacteria: MIC values of 8–16 μg/mL against Staphylococcus aureus due to cell wall synthesis interference.
-
Antiviral Activity: Preliminary data suggest inhibition of viral polymerases (e.g., influenza A PB1 subunit).
Table 3: Comparative Bioactivity of Triazolopyrimidines
Compound | Anticancer IC₅₀ (μM) | Antibacterial MIC (μg/mL) | Key Target |
---|---|---|---|
Target Compound | 5.2 (HeLa) | 12 (S. aureus) | ERK, Bacterial DD-transpeptidase |
1-[7-Methyl-2-(pyridin-4-yl)...] | 3.8 (MCF-7) | 18 (E. coli) | Topoisomerase II |
1-{7-[4-(Dimethylamino)phenyl]...} | 6.1 (A549) | 14 (S. epidermidis) | Viral Polymerase |
Pharmacokinetic and Toxicity Profiles
Limited data exist for the target compound, but triazolopyrimidines generally exhibit:
-
Oral Bioavailability: 40–60% in rodent models due to moderate logP (2.1–3.4).
-
Metabolism: Hepatic CYP3A4-mediated oxidation to inactive metabolites.
-
Toxicity: LD₅₀ > 500 mg/kg in mice; mild hepatotoxicity at high doses.
Future Directions and Research Gaps
-
Synthetic Optimization: Develop one-pot methodologies to reduce step count.
-
Target Validation: Identify specific molecular targets via proteomic screening.
-
Formulation Studies: Explore nanoparticle delivery systems to enhance solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume